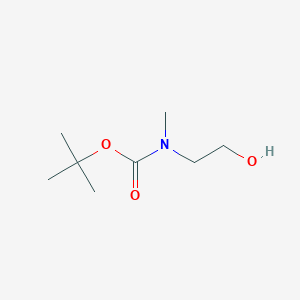![molecular formula C8H14O2 B154653 9-Oxabicyclo[3.3.1]nonan-2-ol CAS No. 133521-31-0](/img/structure/B154653.png)
9-Oxabicyclo[3.3.1]nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxabicyclo[3.3.1]nonan-2-ol, also known as 2-oxabicyclo[3.3.1]nonan-9-ol, is a bicyclic organic compound with a seven-membered ring and a six-membered ring fused together. This compound has gained significant attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives is not yet fully understood. However, studies have suggested that these compounds may act through a variety of mechanisms, including inhibition of enzyme activity, modulation of cellular signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects
Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives can have a range of biochemical and physiological effects. These include inhibition of tumor cell growth, modulation of the immune system, and suppression of inflammation. Additionally, these compounds have been shown to have low toxicity and high selectivity for their target molecules, making them promising candidates for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives for lab experiments is their ease of synthesis and relatively low cost. Additionally, these compounds have been shown to exhibit high stability and low toxicity, making them ideal for use in a range of experimental settings. However, one limitation of these compounds is their limited solubility in aqueous solutions, which can make them difficult to work with in certain experimental contexts.
Future Directions
There are a number of potential future directions for research on 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives. One promising avenue is the development of novel drug candidates based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of these compounds and to identify new targets for drug development. Finally, studies on the synthesis and properties of 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives may lead to the development of new materials with unique properties and applications in fields such as electronics and catalysis.
Conclusion
In conclusion, 9-Oxabicyclo[3.3.1]nonan-2-ol is a promising compound with a range of potential applications in various scientific fields. Its unique structure and properties make it an attractive scaffold for drug development and materials science research. Further research is needed to fully understand the mechanisms of action of this compound and to identify new applications and directions for future research.
Synthesis Methods
The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-ol can be achieved through several methods, including the Diels-Alder reaction, intramolecular cyclization, and epoxidation of bicyclic alkenes. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction of cyclopentadiene with 2,3-dimethyl-1,3-butadiene, followed by hydrogenation of the resulting adduct. This method yields a high yield of the desired product and is relatively simple to carry out.
Scientific Research Applications
9-Oxabicyclo[3.3.1]nonan-2-ol has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in medicinal chemistry, where this compound has shown significant potential as a scaffold for the development of novel drugs. Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives can exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
properties
CAS RN |
133521-31-0 |
|---|---|
Product Name |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2 |
InChI Key |
IYLHYOVERYCLOT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C(C1)O2)O |
Canonical SMILES |
C1CC2CCC(C(C1)O2)O |
synonyms |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



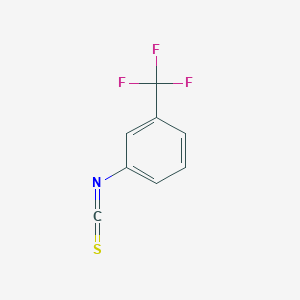
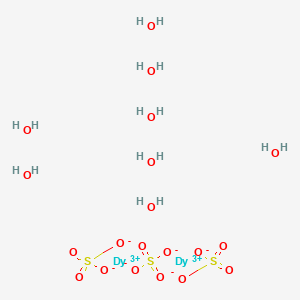
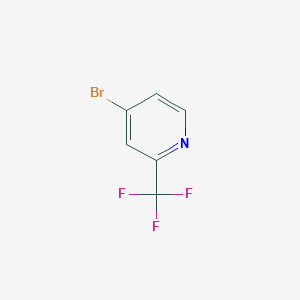

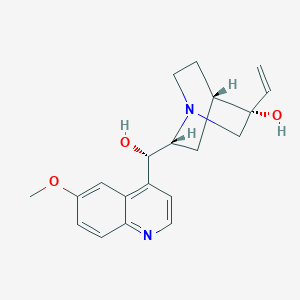
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
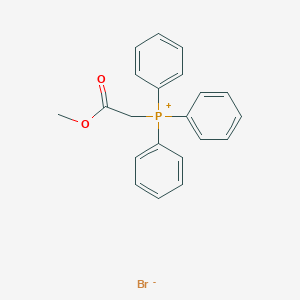


![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
